4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c1-20-15-11-13(7-8-14(15)16)21(18,19)17-10-9-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQMWLHIIWHMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the bromination of 3-methoxybenzenesulfonamide, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide, to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-methoxy-N-(2-phenylethyl)benzenesulfonamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide.
Major Products
The major products formed from these reactions include various derivatives of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide, such as 3-methoxy-N-(2-phenylethyl)benzenesulfonamide and its substituted analogs.
Scientific Research Applications
4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Electronic and Steric Properties
- This substitution reduces steric bulk compared to the phenylethyl chain, which may improve solubility but decrease membrane permeability .
- 4-Methyl-N-(2-(1-Methyl-2-Phenyl-1H-Indol-3-yl)-2-Phenylethyl)Benzenesulfonamide (3b): The methyl group at the 4-position (vs. The indole-containing substituent () introduces a hydrophobic, planar structure, likely enhancing affinity for hydrophobic enzyme pockets, as seen in cytotoxic indole derivatives .
- N-(4-Cyanophenyl)-3-Methoxybenzenesulfonamide: The cyano group () is strongly electron-withdrawing, increasing sulfonamide acidity (pKa ~8–10) compared to the target compound’s methoxy group (electron-donating, pKa ~10–12). This acidity difference impacts enzyme inhibition efficacy, particularly for targets like carbonic anhydrase .
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Position) | Molecular Weight | logP* | Key Features |
|---|---|---|---|---|
| Target Compound | 4-Br, 3-OCH₃, N-(2-phenylethyl) | 410.28 | 3.8 | Halogen bonding, high lipophilicity |
| 4-Bromo-N-(2H-indazol-6-yl)-3-methoxy-* | 4-Br, 3-OCH₃, N-indazolyl | 422.25 | 2.9 | Planar heterocycle, moderate solubility |
| 4-Methyl-N-(2-(1-methyl-2-phenylindol-3-yl)-2-phenylethyl)-* | 4-CH₃, N-indolyl-phenylethyl | 508.63 | 4.5 | Hydrophobic, cytotoxic potential |
| N-(4-Cyanophenyl)-3-methoxy-* | 3-OCH₃, N-(4-CN-phenyl) | 304.31 | 1.7 | High acidity, enzyme inhibition |
*Calculated using ChemAxon software.
Research Findings and Implications
- Electronic Modulation : Methoxy and bromo substituents balance electron-donating and -withdrawing effects, optimizing the target compound for enzyme inhibition with moderate acidity .
- Steric Impact : The 2-phenylethyl group may limit access to shallow enzyme active sites but could improve selectivity in deep hydrophobic pockets .
- Cytotoxicity Gap : The target compound lacks the planar heterocycles (e.g., indole, chromone) critical for intercalation-based cytotoxicity, suggesting a need for structural optimization .
Biological Activity
4-Bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a bromine atom and a methoxy group on the benzene ring, along with a N-(2-phenylethyl) substituent. The synthesis typically involves:
- Bromination of 3-methoxybenzenesulfonamide.
- Nucleophilic substitution to introduce the phenylethyl group using strong bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF).
This multi-step synthesis can also be optimized in industrial settings using continuous flow reactors and catalysts to improve yield and purity .
The biological activity of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes or receptors. The sulfonamide moiety allows it to mimic natural substrates, potentially inhibiting enzyme activity or modulating receptor functions. Research indicates that the compound may affect cellular processes such as:
- Enzyme inhibition : It can inhibit key enzymes involved in various metabolic pathways.
- Cellular signaling : The compound may interfere with signaling pathways, impacting cellular responses .
Biological Activity and Case Studies
Recent studies have evaluated the biological activity of this compound, focusing on its effects on perfusion pressure and coronary resistance in isolated rat heart models. Notably, the following findings were observed:
- Perfusion Pressure : 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide demonstrated a significant decrease in perfusion pressure compared to control groups, suggesting cardiovascular effects .
- Coronary Resistance : The compound also reduced coronary resistance, indicating potential applications in cardiovascular therapies .
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Perfusion Pressure | Decreased compared to control | |
| Coronary Resistance | Reduced significantly | |
| Enzyme Inhibition | Potential modulation of activity |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide is crucial for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption and Distribution : The compound exhibits favorable absorption characteristics, although specific data on bioavailability remain limited.
- Metabolism : In vitro studies indicate that the compound is metabolized by liver microsomes, which may influence its efficacy and safety profiles.
Q & A
Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-N-(2-phenylethyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves a sulfonylation reaction between 4-bromo-3-methoxybenzenesulfonyl chloride and 2-phenylethylamine. Key steps include:
- Step 1 : React the sulfonyl chloride with 2-phenylethylamine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at 0–25°C.
- Step 2 : Purify the crude product via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate).
- Step 3 : Confirm purity via analytical techniques (HPLC, TLC) and characterize using -NMR, -NMR, and HRMS .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Analyze and -NMR to verify the presence of the bromo, methoxy, and phenethyl groups.
- X-ray Crystallography : Grow single crystals via slow evaporation in a solvent mixture (e.g., ethanol/water). Refine the structure using SHELX software to determine bond lengths, angles, and hydrogen-bonding patterns .
- Mass Spectrometry : Confirm molecular weight via HRMS with electrospray ionization (ESI) .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer : The compound is sensitive to strong acids/bases due to the sulfonamide and methoxy groups. For stability assessments:
- pH Stability Test : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Light Sensitivity : Store in amber vials under inert atmosphere if photodegradation is observed .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., twinning, disorder) be resolved for this sulfonamide?
- Methodological Answer : Address crystallographic challenges using SHELX refinement tools:
Q. How to design derivatives for structure-activity relationship (SAR) studies targeting enzyme inhibition?
- Methodological Answer : Focus on functional group modifications:
- Core Modifications : Replace bromo with other halogens (e.g., Cl, F) or introduce electron-withdrawing groups to enhance electrophilicity.
- Phenethyl Group Variations : Substitute the phenethyl moiety with alkyl chains or heterocycles (e.g., pyridine) to alter hydrophobicity.
- Biological Testing : Screen derivatives against target enzymes (e.g., carbonic anhydrase) using fluorescence-based inhibition assays. Validate hits with molecular docking (e.g., AutoDock Vina) .
Q. What mechanistic approaches elucidate its interaction with biological targets?
- Methodological Answer : Combine biophysical and computational methods:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, K/K) between the compound and purified enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.
- Cryo-EM/X-ray Co-crystallization : Resolve the compound-enzyme complex structure to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Q. How to address contradictions in reported biological activity data (e.g., antimicrobial potency)?
- Methodological Answer : Investigate variables causing discrepancies:
- Purity Checks : Re-analyze compound batches via HPLC to rule out impurities.
- Assay Conditions : Standardize protocols (e.g., broth microdilution for MIC assays) and control for pH, temperature, and inoculum size.
- Resistance Profiling : Test against clinical isolates with known resistance mechanisms (e.g., efflux pumps) to contextualize efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
